6-(Cyclopropylmethoxy)pyridazine-4-carboxylic acid
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Overview
Description
6-(Cyclopropylmethoxy)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a cyclopropylmethoxy group at the 6-position and a carboxylic acid group at the 4-position. Pyridazine derivatives are known for their diverse biological activities and have been utilized in various medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethanol with pyridazine-4-carboxylic acid in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-(Cyclopropylmethoxy)pyridazine-4-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating hypertension and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Pyridazine-3-carboxylic acid
- Pyridazine-4-carboxylic acid
- 6-(Cyclopropylmethoxy)pyridazine-3-carboxylic acid
Uniqueness
6-(Cyclopropylmethoxy)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclopropylmethoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-3-8(11-10-4-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) |
InChI Key |
VWXPDGBEYZYPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
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